6-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 198.02 g/mol. This compound is notable for its applications in medicinal chemistry, particularly as a pharmaceutical intermediate and a potential kinase inhibitor. The presence of the bromine atom at the sixth position of the pyrazolo[4,3-b]pyridine framework enhances its reactivity and biological activity, making it a subject of interest in drug design and development.
6-Bromo-1H-pyrazolo[4,3-b]pyridine belongs to the class of pyrazolo[4,3-b]pyridines, which are bicyclic heterocycles. These compounds are known for their structural similarity to purine bases like adenine and guanine, which allows them to interact with various biological targets. The compound is classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods. One prominent approach involves the reaction of 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine hydrate in ethylene glycol at elevated temperatures. The detailed synthesis steps are as follows:
This method is advantageous due to its simplicity and high yield under mild conditions.
The molecular structure of 6-bromo-1H-pyrazolo[4,3-b]pyridine features:
6-Bromo-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions typical for heterocycles:
The mechanism of action for 6-bromo-1H-pyrazolo[4,3-b]pyridine primarily involves:
Key physical and chemical properties include:
6-Bromo-1H-pyrazolo[4,3-b]pyridine has several scientific applications:
Bromine introduction at the pyridine ring’s C6 position leverages direct electrophilic bromination or halogen exchange reactions. Key approaches include:
Table 1: Bromination Catalysts and Performance
Catalyst System | Solvent | Temperature (°C) | Regioselectivity (C6:C5) |
---|---|---|---|
Br₂/AcOH | Acetic acid | 80 | 3:1 |
NBS/Pd(OAc)₂ | DMF | 100 | 10:1 |
CuBr₂/H₂O₂ | Water | 60 | 5:1 |
The most validated route involves cyclocondensation of 3,6-dichloro-2-pyridinecarboxaldehyde with hydrazine hydrate. A representative protocol [1]:
This method yields 275 mg (65%) of the target compound as a yellow solid, confirmed by ¹H-NMR (CDCl₃, δ 8.65 ppm, d) and ESI-MS (m/z 198 [M+H]⁺) [1]. Ethylene glycol serves as both solvent and reducing agent, suppressing dihydropyridine byproduct formation.
Chinese Patent CN102911174A discloses a tandem methodology combining nucleophilic substitution and Japp–Klingemann-type cyclization [3]:
This sequence achieves 85% yield for ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, demonstrating the value of reaction integration for efficiency [3].
Solvent polarity and Brønsted/Lewis acidity critically influence cyclocondensation kinetics:
Table 2: Solvent Performance in Cyclocondensation
Solvent | Boiling Point (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|
Ethylene glycol | 197 | 65 | Low (<5%) |
DMSO | 189 | 45 | Moderate (15%) |
Toluene | 111 | 28 | High (30%) |
Reaction kinetics studies reveal nonlinear relationships between temperature/time and yield:
Table 3: Temperature/Time Optimization Profile
Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|
100 | 24 | 18 | 95 |
120 | 24 | 42 | 92 |
140 | 15 | 39 | 90 |
140 | 23 | 65 | 98 |
150 | 20 | 51 | 85 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7